Fluoromethyl Azetidine Side-Chain Elevates ER-α Degradation Efficacy from 86% to 97% vs. Nonfluorinated Parent in Cellular Assay
In a chromene-based SERD series, replacement of a nonfluorinated azetidine side-chain with a 3-(fluoromethyl)azetidine side-chain (as in compound 17h) increased ER-α degradation efficacy from 86% to 97% (fulvestrant-normalized in-cell western assay in MCF-7 cells). The fluoromethyl azetidine side-chain was identified as the preferred ring system for maximizing ER-α degradation [1].
| Evidence Dimension | ER-α degradation efficacy (fulvestrant-normalized in-cell western) |
|---|---|
| Target Compound Data | 97% (compound containing 3-(fluoromethyl)azetidine side-chain, 17h) |
| Comparator Or Baseline | Nonfluorinated azetidine parent compound: 86% |
| Quantified Difference | +11 percentage points (relative increase of 12.8%) |
| Conditions | MCF-7 breast cancer cells, in-cell western assay, n ≥ 4 |
Why This Matters
Procuring the fluoromethyl azetidine building block enables synthetic access to SERD candidates with near-maximal degradation efficacy, a key driver of antitumor activity in tamoxifen-resistant breast cancer models.
- [1] Liang, J.; et al. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. ACS Med. Chem. Lett. 2019, 10, 50–55. DOI: 10.1021/acsmedchemlett.8b00414. View Source
